molecular formula C16H24O8 B12113459 Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid

Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid

Cat. No.: B12113459
M. Wt: 344.36 g/mol
InChI Key: DQVZBSHOQMCZLD-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are organic compounds that belong to the class of peroxides. These compounds are characterized by the presence of a peroxide group (-O-O-) in their molecular structure. Peroxides are known for their strong oxidizing properties and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid typically involves the reaction of cyclopropyl ketones with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired products.

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid undergo various chemical reactions, including:

    Oxidation: These compounds can act as oxidizing agents, facilitating the oxidation of other substrates.

    Reduction: Under specific conditions, they can be reduced to their corresponding alcohols or ketones.

    Substitution: The peroxide group can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.

    Substitution: Reagents such as halogens or nucleophiles are used in the presence of a catalyst to facilitate the substitution reactions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the starting materials.

    Reduction: The major products are alcohols or ketones, depending on the reaction conditions.

    Substitution: The major products are new compounds with substituted functional groups.

Scientific Research Applications

Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid have several applications in scientific research:

    Chemistry: These compounds are used as oxidizing agents in various organic synthesis reactions.

    Biology: They are used in studies related to oxidative stress and its effects on biological systems.

    Medicine: Research is being conducted on their potential use as therapeutic agents for treating diseases associated with oxidative damage.

    Industry: These compounds are used in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
  • Propyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
  • Butyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate

Uniqueness

Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are unique due to their specific molecular structure, which imparts distinct chemical and physical properties. The presence of the ethyl group influences their reactivity and stability compared to other similar compounds. Additionally, their ability to generate ROS makes them valuable tools in oxidative stress research and potential therapeutic applications.

Properties

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid

InChI

InChI=1S/C9H14O4.C7H10O4/c1-2-12-13-8(11)7-9(3-4-9)5-6-10;8-4-3-7(1-2-7)5-6(9)11-10/h6H,2-5,7H2,1H3;4,10H,1-3,5H2

InChI Key

DQVZBSHOQMCZLD-UHFFFAOYSA-N

Canonical SMILES

CCOOC(=O)CC1(CC1)CC=O.C1CC1(CC=O)CC(=O)OO

Origin of Product

United States

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